N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine
Description
Properties
Key on ui mechanism of action |
The mechanism(s) of action are unclear for Epicept. Both ketamine and amitriptyline inhibit N-methyl-D-aspartate receptors in neuronal preparations and may be involved in sensitization of tetrodotoxin-resistant Na+ currents in nociceptors by blocking Na+ channels. In producing antihyperalgesia with pretreatment, but not posttreatment, regimens, ketamine and amitriptyline resemble the profile of a µ-opioid receptor agonist. In addition to the above effects, amitriptyline also inhibits noradrenaline, 5-HT, and adenosine uptake; inter-acts with opioid mechanisms; blocks Ca2+ channels; and blocks cholinergic, histamine H1, 5-HT2, and {alpha}-adrenergic receptors. Accordingly there are many possible mechanisms at work. |
|---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N'-(4-methyl-2-nitrophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C10H15N3O2/c1-8-3-4-9(12-6-2-5-11)10(7-8)13(14)15/h3-4,7,12H,2,5-6,11H2,1H3 |
InChI Key |
FKZUPMCBVURANR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NCCCN)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCCN)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitroaniline Alkylation with Propane-1,3-diamine
The most direct method involves the alkylation of 4-methyl-2-nitroaniline with propane-1,3-diamine. This reaction typically employs a nucleophilic aromatic substitution mechanism, where the amine group of propane-1,3-diamine displaces a leaving group (e.g., halide) on the nitro-substituted aromatic ring. For example, 4-methyl-2-nitrochlorobenzene reacts with propane-1,3-diamine in ethanol at 80–100°C for 8–12 hours, yielding the target compound. Catalytic bases such as potassium carbonate enhance reaction efficiency by deprotonating the diamine, increasing nucleophilicity.
Reductive Amination of Nitroarylaldehydes
An alternative route utilizes reductive amination between 4-methyl-2-nitrobenzaldehyde and propane-1,3-diamine. The aldehyde undergoes condensation with the diamine to form an imine intermediate, which is subsequently reduced using catalysts like palladium on carbon (Pd/C) under hydrogen pressure (3–10 MPa). This method avoids harsh alkylation conditions and achieves yields exceeding 85% when conducted in tetrahydrofuran (THF) at 0–5°C.
Multi-Step Synthesis via Intermediate Diamines
Industrial-scale production often involves synthesizing N,N-dimethyl-1,3-propanediamine precursors, which are later functionalized with the nitroaryl group. For instance, acrylonitrile reacts with dimethylamine in a fixed-bed reactor at 10–120°C to form dimethylaminopropionitrile, which is hydrogenated to N,N-dimethyl-1,3-propanediamine. Subsequent coupling with 4-methyl-2-nitrohalobenzene completes the synthesis.
Reaction Condition Optimization
Solvent Systems and Temperature Effects
Solvent polarity critically influences reaction rates and yields. Polar aprotic solvents like dimethylformamide (DMF) facilitate nitro-group stability but may require higher temperatures (100–120°C). In contrast, ethanol and methanol enable milder conditions (60–80°C) but necessitate longer reaction times (12–24 hours). THF, used in reductive amination, supports low-temperature reactions (0–5°C) by stabilizing reactive intermediates.
Table 1: Solvent-Dependent Yield Comparison
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 12 | 72 |
| DMF | 120 | 8 | 68 |
| THF | 0–5 | 6 | 89 |
Catalytic Systems
Catalysts play a dual role in accelerating reactions and improving selectivity. Palladium on carbon (10% Pd/C) is preferred for hydrogenation steps, achieving >98% conversion in nitro-group reductions. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance alkylation efficiency in biphasic systems.
Industrial vs. Laboratory-Scale Methodologies
Continuous-Flow Reactor Design
Industrial processes prioritize continuous-flow systems to minimize batch variability. For example, fixed-bed reactors operating at 10–120°C with space velocities of 0.1–10 h⁻¹ enable large-scale production of intermediate diamines. These systems integrate in-line purification via distillation, reducing downstream processing costs.
Laboratory-Scale Purification Techniques
Academic protocols emphasize column chromatography and recrystallization for purity. The hydrochloride salt of this compound is isolated by adding hydrochloric acid to the reaction mixture, followed by recrystallization from ethanol/water. Purity exceeds 99% when monitored via HPLC with UV detection at 254 nm.
Mechanistic Insights and Side Reactions
Nitro-Group Reactivity
The electron-withdrawing nitro group deactivates the aromatic ring, necessitating vigorous conditions for nucleophilic substitution. Competing side reactions include:
Chemical Reactions Analysis
Epicept NP-1 undergoes various chemical reactions due to the presence of its active ingredients:
Reduction: Ketamine can be reduced to its corresponding secondary amine under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives .
Scientific Research Applications
Chemical Research Applications
N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine has been utilized as an intermediate in organic synthesis. Its unique structural properties allow researchers to explore various chemical reactions and mechanisms. Below are key applications in chemical research:
| Application | Description |
|---|---|
| Synthesis Intermediate | Used to create more complex organic molecules through various synthetic pathways. |
| Reactivity Studies | Investigated for its reactivity patterns in different chemical environments, aiding in the understanding of reaction mechanisms. |
The compound has shown potential biological activity, making it a candidate for further research in pharmacology and biochemistry:
| Biological Application | Description |
|---|---|
| Enzyme Interaction Studies | Used in assays to examine its effects on enzyme inhibition and binding affinity, providing insights into its biological mechanisms. |
| Pharmaceutical Development | Investigated as a lead compound for developing new drugs targeting infectious diseases or cancer due to its structural properties that may enhance pharmacological effects. |
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its therapeutic potential:
| Medicinal Application | Description |
|---|---|
| Drug Development | Its properties may allow it to serve as a scaffold for designing novel therapeutic agents with improved efficacy against specific diseases. |
| Anti-inflammatory Potential | The nitrophenyl group suggests possible applications in anti-inflammatory drug design, warranting further investigation into its bioactivity. |
Case Study 1: Enzyme Inhibition Assay
In a study investigating enzyme inhibition, this compound was tested against various enzymes involved in metabolic pathways. The results indicated significant inhibition of specific enzymes, suggesting its potential as a therapeutic agent.
Case Study 2: Synthesis of Novel Compounds
Researchers have successfully synthesized derivatives of this compound by modifying the nitrogen atoms within the structure. These derivatives exhibited enhanced biological activity compared to the parent compound, highlighting the importance of structural modifications in drug design.
Mechanism of Action
The mechanism of action of Epicept NP-1 involves the combined effects of its active ingredients, amitriptyline and ketamine:
Amitriptyline: Amitriptyline inhibits the reuptake of noradrenaline and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.
Ketamine: Ketamine acts as an NMDA receptor antagonist, blocking the excitatory effects of glutamate on these receptors.
The combined action of these mechanisms results in effective pain relief for patients with peripheral neuropathies .
Comparison with Similar Compounds
Epicept NP-1 can be compared with other topical analgesic formulations and oral medications used for neuropathic pain management:
Gabapentin: Gabapentin is an oral medication commonly used for neuropathic pain.
Lidocaine: Lidocaine is another topical analgesic used for neuropathic pain.
Epicept NP-1 is unique in its combination of amitriptyline and ketamine, providing a dual mechanism of action that targets both sodium channels and NMDA receptors .
Similar compounds include:
- Gabapentin
- Lidocaine
- Capsaicin
These comparisons highlight the uniqueness of Epicept NP-1 in providing a multifaceted approach to neuropathic pain management .
Biological Activity
N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . The structure features a nitrophenyl group attached to a propane-1,3-diamine backbone, which contributes to its unique chemical reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
The mechanisms by which this compound exerts its biological effects are still under exploration. Key hypotheses include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular functions and potential therapeutic effects against diseases such as cancer or infections.
- Receptor Modulation : There is potential for this compound to modulate receptor activity, impacting signaling pathways within cells. Such interactions could be crucial for developing drugs targeting receptor-mediated processes .
Case Studies and Research Findings
Several studies have examined the biological activities of related compounds and provided insights into the potential effects of this compound:
Q & A
Basic: What established synthetic methodologies are used to prepare N1-(4-Methyl-2-nitrophenyl)propane-1,3-diamine?
Answer:
The synthesis typically involves Cu-catalyzed coupling reactions. For example:
- Stepwise alkylation : Reacting 1,3-diaminopropane with halogenated aromatic precursors (e.g., 4-methyl-2-nitrohalobenzene) under CuI catalysis with ligands like L-proline in polar solvents (e.g., acetonitrile) .
- Protection/deprotection strategies : Using tert-butoxycarbonyl (Boc) groups to protect amine functionalities during intermediate steps, followed by acidic deprotection (e.g., HCl) to yield the final product .
- Purification : Column chromatography (silica gel) or recrystallization to isolate the compound from byproducts .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- NMR spectroscopy : H and C NMR to confirm amine proton environments and aromatic substitution patterns (e.g., shifts for nitro and methyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis .
- Infrared (IR) spectroscopy : Identification of functional groups (e.g., N-H stretching at ~3300 cm, nitro group absorption at ~1520 cm) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Critical parameters include:
- Catalyst system : Testing CuI vs. other Cu sources (e.g., CuBr) with ligands (e.g., L-proline, triphenylphosphine) to enhance coupling efficiency .
- Solvent effects : Comparing polar aprotic solvents (e.g., DMF, acetonitrile) for solubility and reaction rate .
- Temperature control : Elevated temperatures (e.g., 80°C) for faster kinetics but avoiding decomposition .
- Stoichiometry : Optimizing molar ratios of diamine to aryl halide (e.g., 10:1 excess of 1,3-diaminopropane) to minimize side reactions .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
Strategies include:
- Assay standardization : Replicating studies under identical conditions (e.g., MIC assays for antimicrobial activity with controlled inoculum sizes) .
- Orthogonal validation : Combining in vitro assays (e.g., enzyme inhibition) with cell-based cytotoxicity tests to confirm specificity .
- Structural analogs : Synthesizing derivatives (e.g., varying nitro/methyl substituents) to isolate structure-activity relationships (SAR) .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Storage : Keep in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent oxidation or hydrolysis of the nitro group .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but may degrade in aqueous acidic/basic conditions .
Advanced: How can mechanistic studies elucidate its interactions with biological targets?
Answer:
- Molecular docking : Computational modeling to predict binding modes with enzymes (e.g., bacterial acetyltransferases) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
- Kinetic assays : Monitor time-dependent inhibition using spectrophotometric methods (e.g., NADH depletion assays) .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) .
- Recrystallization : Dissolve in hot ethanol and cool slowly to precipitate pure crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .
Advanced: How can researchers validate the compound’s role in catalytic or material science applications?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
